1-(Benzo[d]oxazol-2-yl)piperidin-4-ol

Synthetic Chemistry Procurement Purity Specification

1-(Benzo[d]oxazol-2-yl)piperidin-4-ol (CAS 1015946-14-1) delivers a strategic advantage for medicinal chemistry and diversity-oriented synthesis. The pre-installed secondary alcohol at the piperidine 4-position serves as a critical functional handle for oxidation, alkylation, or esterification, enabling streamlined access to focused benzoxazole-piperidine libraries. Unlike the corresponding 4-ketone, this building block is commercially available with a defined 95% purity and transparent, fixed pricing—eliminating multi-step synthesis and custom-quote delays. This allows direct incorporation into grant budgets and SAR programs, reducing administrative overhead and ensuring synthetic reproducibility.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 1015946-14-1
Cat. No. B3071978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]oxazol-2-yl)piperidin-4-ol
CAS1015946-14-1
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C12H14N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4,9,15H,5-8H2
InChIKeyWKCIKPHFCLGQCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzo[d]oxazol-2-yl)piperidin-4-ol (CAS 1015946-14-1) – Structural and Synthetic Profile for Research Procurement


1-(Benzo[d]oxazol-2-yl)piperidin-4-ol (CAS 1015946-14-1) is a heterocyclic building block characterized by a piperidin-4-ol core substituted at the 1-position with a benzo[d]oxazol-2-yl moiety . The compound possesses a molecular formula of C12H14N2O2, a molecular weight of 218.25 g/mol, and is typically supplied as a research chemical with a purity specification of 95.0% . The structural architecture combines a rigid, planar benzoxazole ring system with a conformationally flexible, secondary alcohol-containing piperidine ring, a design motif recurrently exploited in medicinal chemistry for optimizing target engagement and physicochemical properties [1].

Why 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol Cannot Be Replaced by Common Analogs in Synthesis or Screening


While the benzoxazole-piperidine scaffold is a well-recognized privileged structure in medicinal chemistry, substitution within this chemical space is non-interchangeable. The presence and position of the secondary alcohol group at the piperidine 4-position of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol serves as a critical functional handle for further derivatization (e.g., oxidation, alkylation, or esterification) and is a key determinant of hydrogen-bonding capacity . This contrasts sharply with direct analogs like the corresponding 4-ketone (1-(Benzo[d]oxazol-2-yl)piperidin-4-one), which presents a planar sp² center and distinct reactivity, or positional isomers (e.g., 3-ol variants) that alter the vector of functional group presentation. Such subtle structural variations frequently translate into divergent synthetic routes and, when applied to biological targets, can lead to disparate activity profiles, as observed across related benzoxazole-piperidine series in kinase and GPCR inhibitor programs [1]. Therefore, generic substitution without experimental validation introduces substantial risk to synthetic reproducibility and structure-activity relationship (SAR) integrity.

Quantitative Differentiation of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol Against its Closest Analogs


Purity Benchmarking: 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol vs. the 4-Ketone Analog

From a procurement perspective, the commercially available purity specification of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol is 95.0% . This contrasts with the closely related ketone analog, 1-(Benzo[d]oxazol-2-yl)piperidin-4-one (CAS 1035840-42-6), which is not widely stocked as a high-purity off-the-shelf building block, with comparable vendors often only listing it as an 'enquiry' item with no defined purity [1]. The defined purity of the 4-ol derivative reduces the need for upfront purification and ensures more predictable stoichiometry in subsequent reactions.

Synthetic Chemistry Procurement Purity Specification

Price-Performance Assessment: 4-Hydroxypiperidine vs. Alternative Heterocyclic Building Blocks

The cost per gram of 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol is £898.00 for a 1g quantity (Fluorochem) . In contrast, a closely related benzoxazole-piperidine building block, (1-(Benzo[d]oxazol-2-yl)piperidin-3-yl)methanamine hydrochloride (Sigma-Aldrich), is offered as part of a screening collection, and while exact pricing is often custom-quoted for such specialized amines, the 4-ol derivative's transparent, fixed pricing model facilitates straightforward budget allocation for academic and industrial laboratories . This transparency allows for direct cost-benefit analysis when selecting a hydroxyl-functionalized intermediate versus an amino-functionalized analog.

Procurement Cost Efficiency Building Block

Structural Reactivity Differentiator: The 4-Hydroxyl Group as a Synthetic Handle

The 4-hydroxyl group in 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol serves as a critical point for divergent synthesis. Unlike its direct analog 2-(piperidin-4-yl)-1,3-benzoxazole (CAS 51784-03-3), which lacks this functional handle, the target compound can undergo oxidation to the corresponding ketone or be derivatized via Mitsunobu or alkylation reactions to install diverse vectors . This is a class-level inference from benzoxazole-piperidine SAR, where the presence of a hydrogen bond donor at this position has been correlated with enhanced binding affinity in kinase inhibitor programs [1]. For instance, in a series of GRK2/5 inhibitors, the incorporation of a piperidin-4-ol moiety contributed to a balanced selectivity profile, whereas removal of the hydroxyl group ablated potency [1].

Medicinal Chemistry Synthetic Methodology Functional Group Interconversion

Optimal Research Applications for 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol Based on Quantitative Differentiation


Medicinal Chemistry: Late-Stage Functionalization and Diversity-Oriented Synthesis

The compound's defined 95.0% purity and the presence of a versatile 4-hydroxyl group make it a reliable starting material for diversity-oriented synthesis . Medicinal chemists can leverage the secondary alcohol for Mitsunobu reactions, esterification, or oxidation to generate a focused library of benzoxazole-piperidine derivatives. This approach is directly supported by class-level SAR data from kinase inhibitor programs, where modification of the piperidine 4-position profoundly impacts target selectivity and potency [1].

Synthetic Chemistry: Preparation of Advanced Intermediates with Predictable Stoichiometry

Synthetic chemists requiring a benzoxazole-piperidine scaffold with a pre-installed, oxidizable functional group will benefit from the commercial availability and fixed pricing of this compound (£898.00/g) . This eliminates the need for multi-step syntheses of analogous intermediates, such as the corresponding 4-ketone, which is less readily available with a defined purity [2]. The 4-hydroxyl group can be selectively oxidized or protected, streamlining access to more complex target molecules.

Procurement and Laboratory Management: Streamlined Budgeting for Building Block Acquisition

For laboratory managers and procurement specialists, 1-(Benzo[d]oxazol-2-yl)piperidin-4-ol offers a transparent cost structure (e.g., £898.00 for 1g) that contrasts with the custom-quote models of related, specialized building blocks . This allows for straightforward inclusion in grant proposals and annual laboratory budgets, reducing administrative overhead and ensuring predictable supply chain management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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